molecular formula C31H23N5O2S B11516983 N'-[(E)-{5-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]furan-2-yl}methylidene]-2-(naphthalen-1-yl)acetohydrazide

N'-[(E)-{5-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]furan-2-yl}methylidene]-2-(naphthalen-1-yl)acetohydrazide

Cat. No.: B11516983
M. Wt: 529.6 g/mol
InChI Key: ARNJCKDJQYHZMC-RUMWWMSVSA-N
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Description

N’-[(E)-{5-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]furan-2-yl}methylidene]-2-(naphthalen-1-yl)acetohydrazide is a complex organic compound that features a combination of triazole, furan, and naphthalene moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-{5-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]furan-2-yl}methylidene]-2-(naphthalen-1-yl)acetohydrazide typically involves multiple steps:

    Formation of 4,5-diphenyl-4H-1,2,4-triazole-3-thiol: This is achieved through the reaction of thiosemicarbazide with benzil in the presence of a base.

    S-Alkylation: The 4,5-diphenyl-4H-1,2,4-triazole-3-thiol is then S-alkylated using a halogenated acetal and cesium carbonate.

    Formation of the Furan Derivative: The furan derivative is synthesized separately and then coupled with the S-alkylated triazole derivative.

    Condensation Reaction: The final step involves the condensation of the furan-triazole derivative with naphthalen-1-ylacetohydrazide under acidic conditions to form the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-{5-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]furan-2-yl}methylidene]-2-(naphthalen-1-yl)acetohydrazide can undergo various types of chemical reactions, including:

    Oxidation: The sulfur atom in the triazole moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The hydrazide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom would yield sulfoxides or sulfones, while reduction of nitro groups would yield amines.

Scientific Research Applications

    Medicinal Chemistry: This compound could be explored for its potential as an antimicrobial, anticancer, or anti-inflammatory agent due to the presence of bioactive triazole and furan moieties.

    Materials Science: The compound’s unique structure may make it suitable for use in the development of novel materials with specific electronic or optical properties.

    Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules, particularly those containing multiple heterocyclic rings.

Mechanism of Action

The mechanism of action of N’-[(E)-{5-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]furan-2-yl}methylidene]-2-(naphthalen-1-yl)acetohydrazide would depend on its specific application. For example, if used as an antimicrobial agent, it might inhibit the growth of bacteria by interfering with cell wall synthesis or protein function. The triazole moiety could interact with enzymes or receptors, disrupting their normal function.

Comparison with Similar Compounds

Similar Compounds

    4,5-Diphenyl-4H-1,2,4-triazole-3-thiol: A precursor in the synthesis of the target compound.

    Naphthalen-1-ylacetohydrazide: Another precursor that can be used to form similar hydrazide derivatives.

    Furan Derivatives: Compounds containing the furan ring, which can exhibit similar chemical properties.

Uniqueness

N’-[(E)-{5-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]furan-2-yl}methylidene]-2-(naphthalen-1-yl)acetohydrazide is unique due to its combination of triazole, furan, and naphthalene moieties, which confer a distinct set of chemical and biological properties. This makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C31H23N5O2S

Molecular Weight

529.6 g/mol

IUPAC Name

N-[(E)-[5-[(4,5-diphenyl-1,2,4-triazol-3-yl)sulfanyl]furan-2-yl]methylideneamino]-2-naphthalen-1-ylacetamide

InChI

InChI=1S/C31H23N5O2S/c37-28(20-24-14-9-13-22-10-7-8-17-27(22)24)33-32-21-26-18-19-29(38-26)39-31-35-34-30(23-11-3-1-4-12-23)36(31)25-15-5-2-6-16-25/h1-19,21H,20H2,(H,33,37)/b32-21+

InChI Key

ARNJCKDJQYHZMC-RUMWWMSVSA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SC4=CC=C(O4)/C=N/NC(=O)CC5=CC=CC6=CC=CC=C65

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SC4=CC=C(O4)C=NNC(=O)CC5=CC=CC6=CC=CC=C65

Origin of Product

United States

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